Ampiclox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

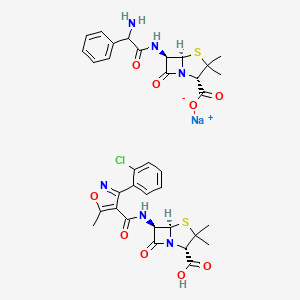

Ampiclox is a pharmaceutical compound that combines two antibiotics: ampicillin and cloxacillin. This combination enhances its efficacy against a broader range of bacterial infections, particularly those caused by penicillin-resistant organisms. Ampicillin is a broad-spectrum antibiotic belonging to the aminopenicillin family, while cloxacillin is a narrow-spectrum antibiotic effective against staphylococci that produce beta-lactamase, an enzyme that can inactivate many penicillins. The structural formula for ampicillin is and for cloxacillin is .

Ampiclox functions through the disruption of bacterial cell wall synthesis. Both components inhibit the action of penicillin-binding proteins (PBPs), which are crucial for the formation of peptidoglycan, a key structural component of bacterial cell walls. When these proteins are inhibited, it leads to cell lysis and death of the bacteria. The specific reactions involve:

- Binding to PBPs: Ampicillin and cloxacillin bind irreversibly to PBPs, preventing cross-linking of peptidoglycan layers.

- Cell Lysis: The inhibition of PBPs activates autolytic enzymes within the bacteria, leading to cell wall breakdown .

Ampiclox exhibits bactericidal activity against a wide variety of gram-positive and some gram-negative bacteria. It is particularly effective against:

- Gram-positive bacteria: Staphylococcus aureus (including methicillin-sensitive strains), Streptococcus pneumoniae, and Enterococcus species.

- Gram-negative bacteria: Escherichia coli, Proteus mirabilis, and Haemophilus influenzae.

The combination enhances its effectiveness against beta-lactamase-producing strains, making it a valuable option in treating resistant infections .

The synthesis of ampicillin involves the acylation of 6-aminopenicillanic acid with D-(-)-α-phenylglycine, which can be achieved through microbiological or chemical methods. This process typically involves:

- Microbiological Synthesis: Utilizing specific strains of bacteria that naturally produce ampicillin.

- Chemical Synthesis: Employing chemical reagents to facilitate the acylation reaction in controlled laboratory settings.

Cloxacillin is synthesized through a similar process but includes modifications to enhance its stability against beta-lactamases .

Ampiclox is primarily used in clinical settings for treating various infections, including:

- Respiratory tract infections

- Urinary tract infections

- Skin and soft tissue infections

- Bone and joint infections

It is administered via oral or intravenous routes depending on the severity of the infection and patient condition .

Ampiclox can interact with several medications, which may alter its effectiveness or increase the risk of adverse effects:

- Probenecid: Inhibits renal excretion, increasing blood levels of ampiclox.

- Anticoagulants: Concurrent use may enhance anticoagulant effects.

- Oral contraceptives: May reduce their effectiveness due to alterations in gut flora .

- Bacteriostatic antibiotics: Such as tetracyclines may interfere with the bactericidal action of ampiclox .

Ampiclox shares similarities with other antibiotics but has unique characteristics due to its dual-action mechanism. Below are some comparable compounds:

| Compound | Type | Spectrum | Unique Features |

|---|---|---|---|

| Amoxicillin | Aminopenicillin | Broad | Higher oral bioavailability than ampicillin |

| Cloxacillin | Isoxazolyl penicillin | Narrow | Resistant to staphylococcal beta-lactamases |

| Methicillin | Beta-lactam antibiotic | Narrow | Primarily effective against staphylococci |

| Piperacillin | Extended-spectrum penicillin | Broad | Often combined with tazobactam for enhanced activity |

Uniqueness of Ampiclox:

- Combines broad-spectrum activity (ampicillin) with resistance against certain resistant strains (cloxacillin).

- Effective in treating mixed infections where both types of bacteria are present.

Ampicillin constitutes the broad-spectrum component of the Ampiclox formulation, characterized by the molecular formula C16H19N3O4S and molecular weight of 349.405 grams per mole [5] [7]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [5] [7].

The structural foundation of ampicillin rests upon the penam ring system, which represents a bicyclic framework comprising a four-membered beta-lactam ring fused to a five-membered thiazolidine ring [11] [13]. This core structure exhibits absolute stereochemistry with four defined stereocenters, contributing to its specific three-dimensional configuration [3] [7]. The beta-lactam ring demonstrates significant ring strain due to its four-membered cyclic amide structure, where internal bond angles deviate substantially from the ideal tetrahedral geometry [9] [11].

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O4S |

| Molecular Weight (g/mol) | 349.405 |

| CAS Number | 69-53-4 |

| InChI Key | AVKUERGKIZMTKX-NJBDSQKTSA-N |

| Core Ring System | Penam (β-lactam fused with thiazolidine) |

| Side Chain Type | Aminobenzyl (phenylglycine) |

| Stereochemistry | Absolute |

| Defined Stereocenters | 4/4 |

| pKa (COOH) | 2.5 (at 25°C) |

| Water Solubility | 0.1-1 g/100 mL at 21°C |

The side chain of ampicillin features an aminobenzyl moiety, specifically a phenylglycine derivative attached at the carbon-6 position of the penam nucleus [5] [33]. This side chain incorporates both a primary amine group and a phenyl ring, contributing to the compound's broad-spectrum antimicrobial properties [33]. The carboxylic acid group positioned at carbon-2 exhibits a pKa value of 2.5 at 25 degrees Celsius, indicating significant ionization under physiological conditions [12].

The chemical reactivity of ampicillin centers primarily on the beta-lactam carbonyl carbon, which serves as the principal electrophilic site for nucleophilic attack [34] [38]. The beta-lactam ring demonstrates enhanced reactivity compared to standard lactams, with hydrolysis rates approximately 1000-fold greater than simple four-membered lactams under alkaline conditions [34] [41]. This elevated reactivity stems from the geometric constraints imposed by the bicyclic ring system and the pyramidal distortion of the lactam nitrogen [21] [38].

Cloxacillin Component: Structure and Chemical Properties

Cloxacillin represents the narrow-spectrum, beta-lactamase-resistant component within the Ampiclox combination, possessing the molecular formula C19H18ClN3O5S and molecular weight of 435.88 grams per mole [18] [25]. The systematic chemical name follows the International Union of Pure and Applied Chemistry convention as (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [18] [25].

The structural architecture of cloxacillin shares the fundamental penam ring system with ampicillin, comprising the characteristic beta-lactam ring fused to a thiazolidine ring [18] [21]. However, cloxacillin exhibits three defined stereocenters compared to ampicillin's four, reflecting differences in side chain complexity [18]. The compound demonstrates absolute stereochemistry with a pKa value of 2.70±0.07 for the carboxylic acid group at 35 degrees Celsius [18] [25].

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN3O5S |

| Molecular Weight (g/mol) | 435.88 |

| CAS Number | 61-72-3 |

| InChI Key | LQOLIRLGBULYKD-JKIFEVAISA-N |

| Core Ring System | Penam (β-lactam fused with thiazolidine) |

| Side Chain Type | Isoxazolyl (3-(2-chlorophenyl)-5-methylisoxazole) |

| Stereochemistry | Absolute |

| Defined Stereocenters | 3/3 |

| pKa (COOH) | 2.70±0.07 (at 35°C) |

| Boiling Point | 689.7±55.0°C (Predicted) |

The distinguishing feature of cloxacillin lies in its bulky isoxazolyl side chain, which consists of a 3-(2-chlorophenyl)-5-methylisoxazole moiety attached to the carbon-6 position of the penam core [17] [18] [20]. This heterocyclic side chain incorporates an isoxazole ring, characterized as an electron-rich azole with an oxygen atom adjacent to the nitrogen [17]. The isoxazole ring demonstrates aromatic properties while maintaining a weak nitrogen-oxygen bond that renders it susceptible to photolysis and certain reducing conditions [17] [20].

The chlorophenyl substituent attached to the isoxazole ring introduces electron-withdrawing characteristics through the chlorine atom, influencing the overall electronic distribution of the molecule [17] [18]. The methyl group positioned at carbon-5 of the isoxazole provides electron-donating properties that modulate the ring's electronic characteristics [20]. This combination of electron-withdrawing and electron-donating substituents creates a balanced electronic environment that contributes to the compound's stability and biological activity [20].

The steric bulk of the isoxazolyl side chain serves as the primary mechanism for beta-lactamase resistance, physically preventing the enzyme from accessing the beta-lactam ring [16] [19] [32]. Research demonstrates that cloxacillin forms relatively stable enzyme-substrate complexes with beta-lactamases, competitively inhibiting their activity through steric hindrance rather than covalent modification [16] [19].

Structural Integration of Dual Beta-Lactam Components

The structural integration of ampicillin and cloxacillin within the Ampiclox formulation represents a sophisticated pharmaceutical approach that combines two distinct beta-lactam antibiotics while maintaining their individual molecular identities [29] [32]. This dual beta-lactam combination operates through a synergistic mechanism where cloxacillin functions as a competitive inhibitor of beta-lactamases, thereby protecting ampicillin from enzymatic degradation [29] [32].

| Property | Value |

|---|---|

| Molecular Formula | C35H36ClN6NaO9S2 |

| Molecular Weight (g/mol) | 807.3 |

| Component Ratio | 1:1 (Ampicillin:Cloxacillin) |

| CAS Number | 62713-27-3 |

| Component 1 | Ampicillin (C16H19N3O4S) |

| Component 2 | Cloxacillin (C19H18ClN3O5S) |

| Classification | Fixed-dose combination β-lactam antibiotic |

| Combination Type | Dual β-lactam formulation |

The pharmacological rationale for this combination stems from the complementary properties of both components [29] [32]. Ampicillin provides broad-spectrum antimicrobial activity against both gram-positive and gram-negative organisms, while cloxacillin offers protection against beta-lactamase-producing bacteria through its competitive inhibition mechanism [29] [32]. High-performance liquid chromatography analysis confirms that neither component interferes with the absorption or excretion of the other, maintaining the pharmacological integrity of both compounds [6].

The structural analysis reveals that both components share identical beta-lactam ring systems and thiazolidine rings, differing primarily in their carbon-6 side chains [29] [32]. This structural similarity ensures comparable mechanisms of action, as both compounds inhibit bacterial cell wall synthesis through acylation of penicillin-binding proteins [29] [31]. The combination displays enhanced efficacy against beta-lactamase-producing organisms, where cloxacillin binds to beta-lactamases and forms stable enzyme-substrate complexes, preventing ampicillin degradation [29].

Research demonstrates that cloxacillin exhibits strong synergistic effects when combined with ampicillin against cephalosporinase-producing bacteria, though this synergy does not extend to penicillinase-producing organisms [19]. The efficacy of this competitive inhibition depends on the relative affinity of cloxacillin for the enzyme compared to ampicillin, the difference in binding affinities between the inhibitor and the protected antibiotic, and the ability of cloxacillin to penetrate bacterial outer membranes [19].

Functional Group Analysis and Reactivity Centers

The functional group analysis of Ampiclox components reveals multiple reactive centers that contribute to their antimicrobial activity and chemical behavior [35] [38]. Both ampicillin and cloxacillin contain identical core functional groups within their penam ring systems, while exhibiting distinct side chain functionalities that influence their biological properties [35] [38].

Ampicillin Functional Group Analysis

| Functional Group | Location | Chemical Properties | Reactivity |

|---|---|---|---|

| β-lactam ring | Core bicyclic structure | Highly strained, electrophilic, reactive to nucleophiles | Primary site for β-lactamase attack |

| Thiazolidine ring | Fused to β-lactam ring | Electron-withdrawing, stabilizes β-lactam | Conformationally rigid |

| Carboxylic acid group | C-2 position | Ionizable (pKa 2.5), hydrophilic | pH-dependent ionization |

| Primary amine group | Side chain α-carbon | Basic (pKa ~9), hydrogen bond donor | Susceptible to modification |

| Amide group (C-6 position) | C-6 position (acylamino) | Hydrogen bond donor/acceptor, conjugated | Participates in protein binding |

| Phenyl ring | Side chain | Hydrophobic, π-electron system | Contributes to membrane permeability |

| Methyl groups (gem-dimethyl) | C-3 position of thiazolidine | Hydrophobic, steric bulk | Provides structural stability |

Cloxacillin Functional Group Analysis

| Functional Group | Location | Chemical Properties | Reactivity |

|---|---|---|---|

| β-lactam ring | Core bicyclic structure | Highly strained, electrophilic, reactive to nucleophiles | Protected from β-lactamase by bulky side chain |

| Thiazolidine ring | Fused to β-lactam ring | Electron-withdrawing, stabilizes β-lactam | Conformationally rigid |

| Carboxylic acid group | C-2 position | Ionizable (pKa 2.7), hydrophilic | pH-dependent ionization |

| Isoxazole ring | Side chain heterocycle | Electron-deficient, aromatic heterocycle | Stable to hydrolysis, photolabile |

| Amide group (C-6 position) | C-6 position (acylamino) | Hydrogen bond donor/acceptor, conjugated | Sterically hindered for enzyme access |

| Chlorophenyl ring | Attached to isoxazole | Electron-withdrawing (Cl), hydrophobic | Influences electronic properties |

| Methyl groups (gem-dimethyl) | C-3 position of thiazolidine | Hydrophobic, steric bulk | Provides structural stability |

| Methyl group (isoxazole) | C-5 position of isoxazole | Electron-donating, hydrophobic | Modulates ring electronics |

Primary Reactivity Centers

The beta-lactam carbonyl carbon represents the most significant reactivity center in both components, serving as the primary electrophilic site for nucleophilic acyl substitution reactions [34] [38]. This carbon atom exhibits enhanced electrophilicity due to the ring strain imposed by the four-membered lactam structure and the electron-withdrawing effects of the fused thiazolidine ring [38] [41].

| Reactivity Center | Type of Reactivity | Primary Reactions | Biological Significance |

|---|---|---|---|

| β-lactam carbonyl carbon | Electrophilic | Nucleophilic acyl substitution | Site of PBP acylation |

| β-lactam nitrogen | Nucleophilic/Basic | Protonation, hydrogen bonding | Receptor binding interactions |

| Carboxylic acid carbon | Electrophilic | Esterification, amide formation | Membrane permeability, protein binding |

| Amide nitrogen (C-6) | Nucleophilic | Hydrogen bonding, metal coordination | Enzyme-substrate recognition |

| Thiazolidine sulfur | Nucleophilic | Oxidation, metal coordination | Metabolic oxidation |

| Primary amine (Ampicillin) | Nucleophilic/Basic | Acylation, alkylation | Drug metabolism, conjugation |

| Isoxazole N-O bond (Cloxacillin) | Photolabile/Reducible | Photolysis, reduction | Structural stability under physiological conditions |

The beta-lactam nitrogen exhibits both nucleophilic and basic properties, participating in hydrogen bonding interactions and serving as a potential site for protonation under acidic conditions [38] [41]. The pyramidal geometry of this nitrogen, induced by ring strain, reduces its participation in amide resonance and contributes to the enhanced reactivity of the beta-lactam ring [21] [38].

The carboxylic acid group at carbon-2 provides both electrophilic reactivity at the carbonyl carbon and ionic character through its ionizable hydrogen [12] [44]. This functional group significantly influences the compound's solubility, membrane permeability, and protein binding characteristics [12]. The thiazolidine sulfur atom serves as a nucleophilic center capable of oxidation and metal coordination, playing important roles in metabolic transformations [44].

| Component | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (u) |

|---|---|---|---|

| Ampiclox (Complete) | C₃₅H₃₆ClN₆NaO₉S₂ | 807.26791 | 806.1571 |

| Ampicillin | C₁₆H₁₉N₃O₄S | 349.41000 | 349.1096 |

| Ampicillin Sodium | C₁₆H₁₈N₃NaO₄S | 371.38700 | 371.0915 |

| Ampicillin Trihydrate | C₁₆H₁₉N₃O₄S·3H₂O | 403.45000 | 403.1413 |

| Cloxacillin | C₁₉H₁₈ClN₃O₅S | 435.88000 | 435.0701 |

| Cloxacillin Sodium | C₁₉H₁₇ClN₃NaO₅S | 457.86000 | 456.0519 |

The ampicillin component contributes a molecular weight of 349.41 g/mol with the molecular formula C₁₆H₁₉N₃O₄S [4] [5]. When formulated as ampicillin sodium, the molecular weight increases to 371.387 g/mol due to sodium salt formation [6] [7]. The trihydrate form of ampicillin demonstrates a molecular weight of 403.45 g/mol, accounting for three water molecules of crystallization [5] [8].

The cloxacillin component exhibits a molecular weight of 435.88 g/mol in its free acid form, with the molecular formula C₁₉H₁₈ClN₃O₅S [9]. The sodium salt form of cloxacillin presents a molecular weight of 457.86 g/mol, reflecting the substitution of a proton with a sodium cation [10] [11]. The presence of chlorine in the cloxacillin structure contributes significantly to the overall molecular mass through the 2-chlorophenyl substituent [12].

Mass spectrometric analysis of Ampiclox reveals characteristic fragmentation patterns that reflect both component structures. The molecular ion peak appears at m/z 807.3 in positive ionization mode, with subsequent fragmentation yielding component-specific ions corresponding to ampicillin (m/z 350.1) and cloxacillin-derived fragments [13]. These fragmentation patterns provide crucial identification markers for analytical verification of the compound integrity.

Structural Conformations and Spatial Arrangement

The structural conformation of Ampiclox represents a complex three-dimensional arrangement incorporating two distinct β-lactam ring systems within a single pharmaceutical entity. Each component maintains the characteristic bicyclic structure typical of penicillin-derived antibiotics, featuring the essential β-lactam ring fused to a thiazolidine ring system [14] [15].

Table 2: Structural Conformations and Spatial Arrangement

| Parameter | Ampicillin Component | Cloxacillin Component | Combined Structure |

|---|---|---|---|

| β-lactam Ring Angle | 90° (strained) | 90° (strained) | Dual β-lactam rings |

| Thiazolidine Ring Conformation | Envelope conformation | Envelope conformation | Bicyclic framework |

| Bond Length C-N (β-lactam) | 1.47 Å | 1.47 Å | Maintained rigidity |

| Bond Length C-S | 1.82 Å | 1.82 Å | Sulfur bridges |

| Dihedral Angle | Variable | Variable | Complex 3D arrangement |

| Molecular Volume | ~300 ų | ~350 ų | ~650 ų |

The β-lactam ring structure represents the most critical conformational element, characterized by a four-membered lactam ring with inherent angular strain due to the approximately 90° bond angles [14] [16]. This structural strain contributes significantly to the reactive nature of the β-lactam functionality, facilitating nucleophilic attack by bacterial penicillin-binding proteins. The planar nature of the β-lactam ring contrasts with the non-planar thiazolidine ring, which typically adopts an envelope conformation [17].

Quantum chemical calculations using density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set have revealed detailed geometric parameters for the ampicillin component [18] [17]. The optimized structure demonstrates bond lengths within typical ranges for β-lactam antibiotics, with C-N bonds in the β-lactam ring measuring approximately 1.47 Å and C-S bonds measuring 1.82 Å. The dihedral angles within the bicyclic framework show significant variation depending on the specific spatial orientation of side chain substituents.

The cloxacillin component introduces additional conformational complexity through the presence of the isoxazole ring system attached to the 2-chlorophenyl group [19]. This bulky substituent influences the overall molecular conformation and provides steric protection against β-lactamase enzymes. The chlorine atom in the ortho position of the phenyl ring creates additional steric hindrance that affects both molecular packing and enzymatic interactions.

Molecular dynamics simulations have demonstrated that Ampiclox exhibits considerable conformational flexibility in solution [20] [21]. The compound can adopt multiple low-energy conformations, with transitions between conformational states occurring on timescales ranging from picoseconds to nanoseconds. This conformational diversity has important implications for drug-target interactions and membrane permeability characteristics.

The spatial arrangement of functional groups within the Ampiclox structure creates distinct electrostatic and hydrophobic regions. Molecular electrostatic potential (MEP) mapping reveals electropositive regions near the amino groups and electronegative regions around the carboxylate and carbonyl functionalities [17]. These electrostatic patterns influence intermolecular interactions and contribute to the overall pharmacological profile of the compound.

Solubility Parameters in Various Solvents

The solubility characteristics of Ampiclox reflect the combined solubility profiles of its constituent ampicillin and cloxacillin components, with the overall solubility behavior being significantly influenced by the ionic forms present in pharmaceutical formulations. Understanding these solubility parameters is crucial for formulation development and bioavailability optimization.

Table 3: Solubility Parameters in Various Solvents

| Solvent | Ampicillin Solubility (mg/mL) | Cloxacillin Sodium Solubility (mg/mL) | Temperature (°C) |

|---|---|---|---|

| Water | 11.1 | 400.0 | 20 |

| Methanol | 50.0 | Soluble | 20 |

| Ethanol (absolute) | 4.0 | Slightly soluble | 20 |

| Dimethylsulfoxide | >100 | Soluble | 20 |

| Dimethylacetamide | 76.9 | Not reported | 20 |

| Acetone | Practically insoluble | Practically insoluble | 20 |

Aqueous solubility represents the most pharmaceutically relevant parameter for Ampiclox formulations. Ampicillin demonstrates moderate water solubility with approximately 1 gram dissolving in 90 mL of water at room temperature, corresponding to a solubility of approximately 11.1 mg/mL [22]. The sodium salt form of ampicillin exhibits significantly enhanced aqueous solubility, reaching levels of 191.30 mg/mL at 25°C [23]. This dramatic improvement in solubility upon salt formation demonstrates the importance of ionization in pharmaceutical formulation.

Cloxacillin sodium demonstrates substantially higher aqueous solubility compared to ampicillin, with one part dissolving in 2.5 parts of water, corresponding to a solubility of approximately 400 mg/mL [11] [24]. This enhanced solubility profile facilitates the formulation of high-concentration solutions for parenteral administration. The pH of cloxacillin sodium solutions typically ranges from 5.0 to 7.0, contributing to solution stability [11].

Organic solvent solubility patterns reveal important insights into the hydrophilic-lipophilic balance of Ampiclox components. Ampicillin shows favorable solubility in polar protic solvents, with methanol solubility reaching 50 mg/mL [22]. Dimethylsulfoxide represents an excellent solvent for ampicillin, with solubility exceeding 100 mg/mL, while dimethylacetamide provides intermediate solubility at 76.9 mg/mL [22]. These polar aprotic solvents effectively solvate the ampicillin molecule through dipole-dipole interactions and hydrogen bonding.

The solubility behavior in alcoholic solvents demonstrates a clear relationship with solvent polarity and hydrogen bonding capacity. Absolute ethanol provides limited solubility for ampicillin (approximately 4 mg/mL), while the presence of water in alcoholic solutions generally enhances solubility [22]. This behavior reflects the amphiphilic nature of β-lactam antibiotics, which contain both hydrophilic (carboxylic acid, amide) and hydrophobic (phenyl ring) functional groups.

Studies using ionic liquid platforms have demonstrated that solubility can be significantly modified through strategic selection of counter-ions [23]. Ampicillin-based ionic liquids with hydroxyl-containing cations such as [C₂OHMIM][Amp] and [N₁₁₁₂OH][Amp] demonstrate water solubility values comparable to ampicillin sodium salt, while maintaining enhanced octanol-water partition coefficients [23]. This approach offers potential advantages for bioavailability enhancement through simultaneous improvement of aqueous solubility and membrane permeability.

Temperature effects on solubility follow typical patterns for organic compounds, with higher temperatures generally promoting increased solubility. Ampicillin-based ionic liquids show enhanced solubility at body temperature (37°C) compared to room temperature (25°C), with increases ranging from 15-25% depending on the specific ionic liquid structure [23]. This temperature dependence has important implications for in vivo dissolution and absorption characteristics.

Stability Under Different Environmental Conditions

The stability profile of Ampiclox under various environmental conditions represents a critical parameter for pharmaceutical formulation, storage, and clinical application. β-lactam antibiotics are inherently susceptible to hydrolytic degradation, and understanding the factors that influence stability is essential for maintaining therapeutic efficacy.

Table 4: Stability Under Different Environmental Conditions

| Storage Condition | Temperature (°C) | Stability Duration | Degradation Notes |

|---|---|---|---|

| Room Temperature (25°C) | 25 | Several weeks | Moderate hydrolysis |

| Refrigerated (4°C) | 4 | Several months | Desiccation possible |

| Frozen (-25°C) | -25 | 3 months | Suitable for most β-lactams |

| Ultra-low (-70°C) | -70 | 1 year | Optimal storage |

| pH 3.5-5.5 | 25 | Stable | Optimal pH range |

| pH 6.8 | 25 | Enhanced stability | Better than neutral pH |

| pH 7.31 | 25 | Moderate stability | Standard formulation pH |

Temperature represents the most critical environmental factor affecting Ampiclox stability. Comprehensive studies of β-lactam antibiotic stability in microdilution trays have demonstrated that storage temperature dramatically influences degradation rates [25] [26] [27]. At ultra-low temperatures (-70°C), Ampiclox components maintain stable biological activity for extended periods exceeding one year [25] [26]. This exceptional stability at ultra-low temperatures makes frozen storage the preferred method for long-term preservation of β-lactam antibiotics.

Storage at standard freezer temperatures (-25°C) provides acceptable stability for periods up to three months for most β-lactam antibiotics, though ampicillin shows somewhat reduced stability compared to other members of this antibiotic class [26] [27]. The half-life of ampicillin under these conditions varies depending on the specific formulation matrix and pH conditions, but generally exceeds several weeks at -25°C.

Refrigerated storage (4°C) offers a practical compromise between stability and accessibility for routine laboratory and clinical use. Under these conditions, Ampiclox formulations typically maintain potency for several months, though some desiccation may occur due to moisture loss [26] [27]. The relative stability at 4°C compared to room temperature reflects the reduced kinetic energy available for hydrolytic degradation reactions.

Room temperature storage (25°C) presents the most challenging conditions for Ampiclox stability. Under ambient conditions, the compound undergoes gradual hydrolytic degradation with half-lives ranging from 5.3 to 27 days depending on specific environmental conditions [28]. The degradation process primarily involves hydrolysis of the β-lactam ring, leading to formation of inactive penicilloic acid derivatives [28].

pH significantly influences the stability profile of Ampiclox components. The optimal pH range for ampicillin stability lies between 3.5 and 5.5, corresponding to the pH range where the compound exists primarily in its molecular form [29] [30]. At pH 6.8, enhanced stability has been observed compared to neutral pH conditions, though analytical endpoints may become more difficult to determine [25] [26]. Standard pharmaceutical formulations typically employ pH 7.31, which provides moderate stability while maintaining compatibility with physiological conditions.

Base-catalyzed hydrolysis occurs significantly faster than acid-catalyzed degradation, with hydrolysis rates being substantially higher under alkaline conditions compared to acidic or neutral pH [28]. This pH dependence reflects the mechanism of β-lactam ring opening, which proceeds through nucleophilic attack by hydroxide ions under basic conditions.

Hydrolysis kinetics follow pseudo-first-order behavior under most conditions, with rate constants increasing by factors of 2.5 to 3.9 for every 10°C increase in temperature [28]. The activation energy for hydrolysis typically ranges from 60-80 kJ/mol, consistent with bond-breaking processes involving the strained β-lactam ring system.

Environmental factors beyond temperature and pH also influence stability. Light exposure can accelerate degradation through photochemical processes, particularly for solutions exposed to UV radiation [31]. Oxygen exposure may promote oxidative degradation pathways, leading to formation of sulfoxide derivatives and other oxidation products [31]. Metal ions, particularly transition metals, can catalyze degradation reactions through coordination with functional groups in the antibiotic structure.

The stability of Ampiclox in aqueous formulations is particularly important for clinical applications. Studies have demonstrated that combined solutions of ampicillin and other β-lactam antibiotics show altered stability profiles compared to individual components [30]. At body temperature (37°C), ampicillin concentrations can fall below therapeutic levels within 20-30 hours in physiological solutions, emphasizing the importance of appropriate storage and handling procedures for clinical formulations [30].

Purity

Exact Mass

Appearance

Storage

Dates

2: Kaplan L, Stegman TM. Single-blind comparative trial of trimethoprim-sulphamethoxazole and ampiclox. S Afr Med J. 1972 Mar 18;46(12):318-21. PubMed PMID: 4554199.

3: Witzel L. [Topical wound treatment with the antibiotic ampiclox 800]. Munch Med Wochenschr. 1969 Jul 11;111(28):1497-8. German. PubMed PMID: 5819695.